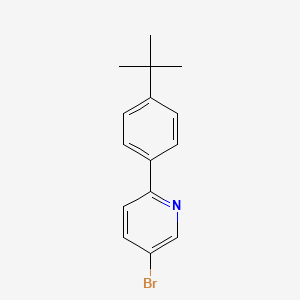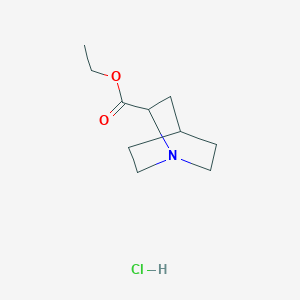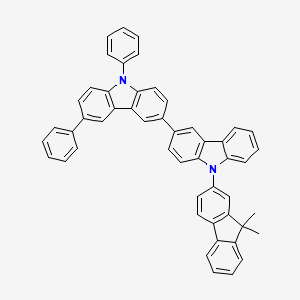
Methyl 5-sulfamoyl-2,3-dihydro-1-benzofuran-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 5-sulfamoyl-2,3-dihydro-1-benzofuran-3-carboxylate is a chemical compound that belongs to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-sulfamoyl-2,3-dihydro-1-benzofuran-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with a suitable sulfonamide derivative in the presence of a base, followed by esterification to introduce the methyl carboxylate group. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production typically employs optimized reaction conditions, including temperature control, pressure regulation, and the use of high-purity reagents to ensure consistent quality and high yield.
化学反応の分析
Types of Reactions
Methyl 5-sulfamoyl-2,3-dihydro-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the sulfamoyl group to other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols. Substitution reactions can result in a wide variety of derivatives with different functional groups.
科学的研究の応用
Methyl 5-sulfamoyl-2,3-dihydro-1-benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of methyl 5-sulfamoyl-2,3-dihydro-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the benzofuran ring can interact with hydrophobic pockets in enzymes, influencing their activity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
- Methyl 1,3-dihydro-1,3-dioxoisobenzofuran-5-carboxylate
- 2,3-dihydrobenzofuran-5-carboxylate
Uniqueness
Methyl 5-sulfamoyl-2,3-dihydro-1-benzofuran-3-carboxylate is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties This differentiates it from other benzofuran derivatives that may lack this functional group
特性
分子式 |
C10H11NO5S |
|---|---|
分子量 |
257.27 g/mol |
IUPAC名 |
methyl 5-sulfamoyl-2,3-dihydro-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C10H11NO5S/c1-15-10(12)8-5-16-9-3-2-6(4-7(8)9)17(11,13)14/h2-4,8H,5H2,1H3,(H2,11,13,14) |
InChIキー |
XVRDIPFZLGLUMF-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1COC2=C1C=C(C=C2)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


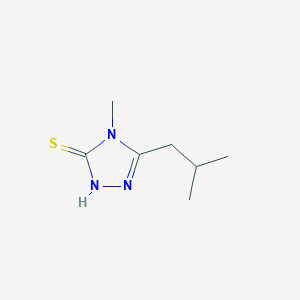
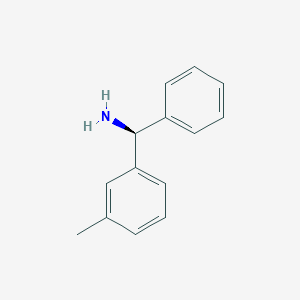

![N-(3-Chlorophenyl)[3,4'-bipyridin]-5-amine](/img/structure/B13144934.png)
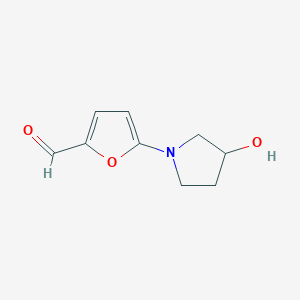
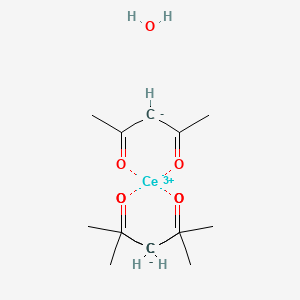
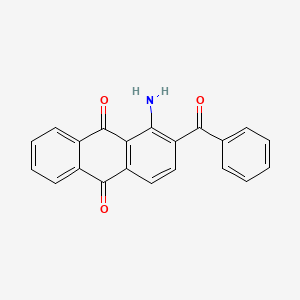
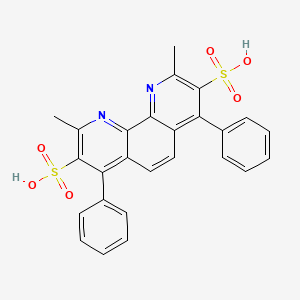
![3,3'-Dihexyl[2,2'-bithiophene]-5,5'-dicarbaldehyde](/img/structure/B13144970.png)
![9-Azabicyclo[3.3.1]nonanen-oxyl](/img/structure/B13144971.png)

